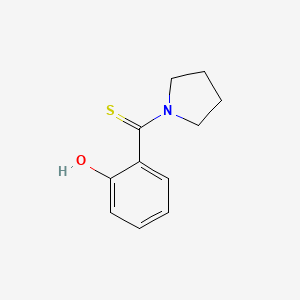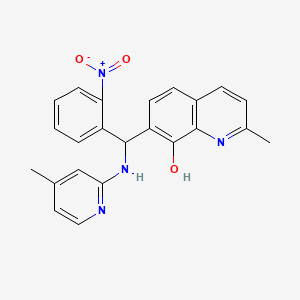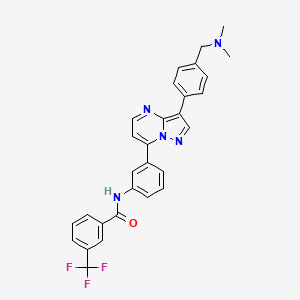
Mefenidil
Descripción general
Descripción
El Mefenidil es un vasodilatador cerebral selectivo conocido por su capacidad de aumentar el flujo sanguíneo cerebral sin afectar significativamente otras regiones circulatorias . Se ha estudiado por su potencial para tratar la insuficiencia cerebrovascular al reducir la resistencia vascular cerebral .
Métodos De Preparación
La síntesis de Mefenidil implica la preparación de 5-metil-2-fenil-4-imidazol-acetonitrilo. La ruta sintética generalmente incluye los siguientes pasos:
Formación del anillo imidazol: Esto implica la reacción de precursores apropiados en condiciones controladas para formar el anillo imidazol.
Introducción del grupo acetonitrilo: Este paso implica la adición del grupo acetonitrilo al anillo imidazol.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para obtener this compound de alta pureza.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para garantizar la escalabilidad y la rentabilidad.
Análisis De Reacciones Químicas
El Mefenidil experimenta varias reacciones químicas, que incluyen:
Oxidación: El this compound se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en el this compound.
Sustitución: El this compound puede sufrir reacciones de sustitución donde grupos específicos son reemplazados por otros grupos funcionales.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución . Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
El Mefenidil tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El Mefenidil ejerce sus efectos dilatan selectivamente los vasos sanguíneos cerebrales. Aumenta el flujo sanguíneo cerebral y reduce la resistencia vascular cerebral sin afectar significativamente otras regiones circulatorias . Los objetivos moleculares y las vías implicadas incluyen la modulación del tono del músculo liso vascular y la regulación del flujo sanguíneo a través de las arterias cerebrales .
Comparación Con Compuestos Similares
El Mefenidil se puede comparar con otros vasodilatadores cerebrales como:
Nimodipina: Un bloqueador de los canales de calcio utilizado para mejorar el flujo sanguíneo cerebral.
Cinnarizina: Un antihistamínico y bloqueador de los canales de calcio utilizado para tratar trastornos vasculares cerebrales.
Flunarizina: Otro bloqueador de los canales de calcio con aplicaciones similares.
El this compound es único en su acción selectiva sobre los vasos sanguíneos cerebrales, lo que lo convierte en un compuesto valioso para estudiar la hemodinámica cerebral y desarrollar terapias dirigidas .
Propiedades
IUPAC Name |
2-(5-methyl-2-phenyl-1H-imidazol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-9-11(7-8-13)15-12(14-9)10-5-3-2-4-6-10/h2-6H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRQRKIYHATFKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206991 | |
| Record name | Mefenidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70206991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58261-91-9 | |
| Record name | Mefenidil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58261-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mefenidil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058261919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mefenidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70206991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEFENIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74WY8560J7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


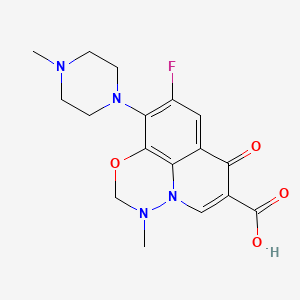
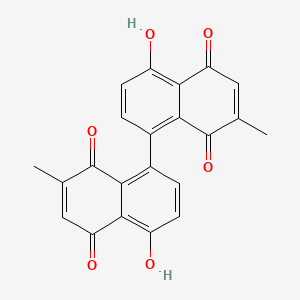

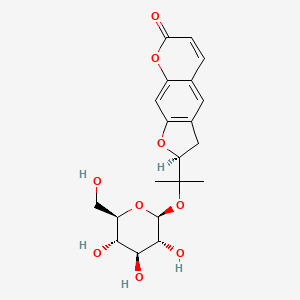


![Benzoic acid, 4-[2-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-pyrrol-1-yl]-](/img/structure/B1676082.png)
